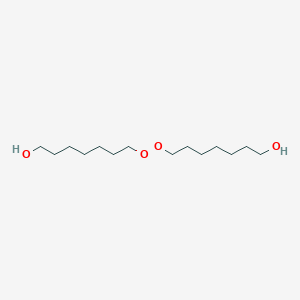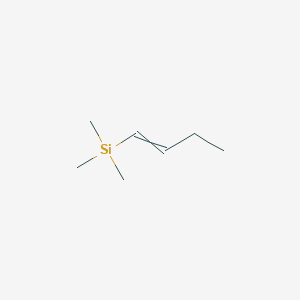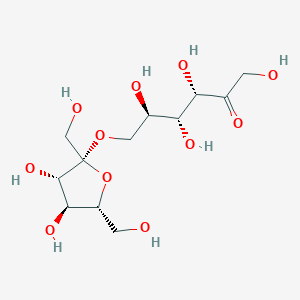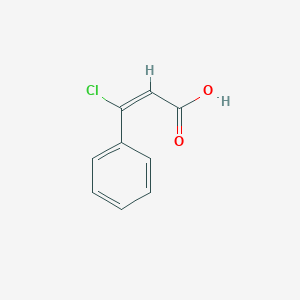
N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea, also known as CBPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. CBPTU belongs to the class of thiourea compounds, which have been shown to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
科学研究应用
N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea has been studied for its potential applications in a variety of scientific research areas. One of the most promising areas of research is its potential use as an anticancer agent. Studies have shown that this compound exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
In addition to its potential use as an anticancer agent, this compound has also been studied for its antiviral properties. Studies have shown that this compound exhibits potent antiviral activity against a range of viruses, including HIV, herpes simplex virus, and influenza virus. This compound has also been shown to inhibit viral replication by targeting the viral reverse transcriptase enzyme.
作用机制
The mechanism of action of N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea is not fully understood. However, studies have suggested that this compound exerts its biological effects by inhibiting the activity of enzymes involved in key cellular processes, such as DNA replication and protein synthesis. This compound has also been shown to induce oxidative stress and disrupt mitochondrial function, which may contribute to its antitumor and antiviral effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit viral replication. This compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the major advantages of N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea for lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent biological activity at low concentrations, which makes it a valuable tool for studying key cellular processes. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for research on N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea. One area of research is the development of more efficient synthesis methods for this compound, which could increase its availability for scientific research. Another area of research is the identification of the molecular targets of this compound, which could provide insights into its mechanism of action. Finally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials, which could pave the way for its use as a therapeutic agent in humans.
合成方法
N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea can be synthesized using a two-step process. The first step involves the reaction of 4-chlorobenzoyl chloride with potassium thiocyanate to form 4-chlorobenzoyl isothiocyanate. The second step involves the reaction of 4-chlorobenzoyl isothiocyanate with 2-aminopyrimidine to form this compound. The overall yield of the synthesis process is approximately 50%.
属性
分子式 |
C12H9ClN4OS |
|---|---|
分子量 |
292.74 g/mol |
IUPAC 名称 |
4-chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide |
InChI |
InChI=1S/C12H9ClN4OS/c13-9-4-2-8(3-5-9)10(18)16-12(19)17-11-14-6-1-7-15-11/h1-7H,(H2,14,15,16,17,18,19) |
InChI 键 |
JCLIKMWADKTQCV-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
规范 SMILES |
C1=CN=C(N=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate](/img/structure/B231648.png)
![N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea](/img/structure/B231652.png)







![Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B231682.png)

![N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B231687.png)


